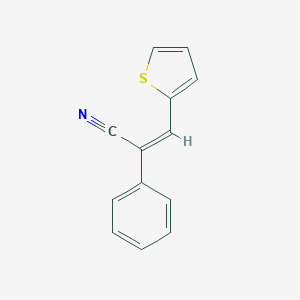

2-Phenyl-3-(2-thienyl)acrylonitrile

Description

The exact mass of the compound 2-Phenyl-3-(2-thienyl)acrylonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149686. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Phenyl-3-(2-thienyl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-3-(2-thienyl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

72030-16-1 |

|---|---|

Formule moléculaire |

C13H9NS |

Poids moléculaire |

211.28 g/mol |

Nom IUPAC |

(Z)-2-phenyl-3-thiophen-2-ylprop-2-enenitrile |

InChI |

InChI=1S/C13H9NS/c14-10-12(9-13-7-4-8-15-13)11-5-2-1-3-6-11/h1-9H/b12-9+ |

Clé InChI |

FACDZBYANOZMGQ-XFXZXTDPSA-N |

SMILES |

C1=CC=C(C=C1)C(=CC2=CC=CS2)C#N |

SMILES isomérique |

C1=CC=C(C=C1)/C(=C/C2=CC=CS2)/C#N |

SMILES canonique |

C1=CC=C(C=C1)C(=CC2=CC=CS2)C#N |

Autres numéros CAS |

72030-16-1 |

Origine du produit |

United States |

An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenyl-3-(2-thienyl)acrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Phenyl-3-(2-thienyl)acrylonitrile, a molecule of significant interest in medicinal chemistry and materials science. The document delves into the prevalent synthetic methodologies, with a detailed focus on the Knoevenagel condensation, elucidating the mechanistic underpinnings and rationale for experimental parameters. Furthermore, it outlines a rigorous, multi-technique approach to the structural and spectroscopic characterization of the title compound, ensuring the validation of its identity and purity. This guide is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of novel acrylonitrile derivatives and for professionals in drug development exploring new therapeutic agents.

Introduction: The Significance of the Acrylonitrile Scaffold

The acrylonitrile moiety is a versatile and highly valuable scaffold in the realm of organic chemistry and drug discovery.[1] Its presence in a multitude of natural products and synthetic compounds underscores its importance as a pharmacophore.[1] Acrylonitrile derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiparasitic, and antimicrobial properties.[2][3][4] The unique electronic properties conferred by the nitrile group, coupled with the reactivity of the α,β-unsaturated system, make these compounds compelling targets for chemical synthesis and biological evaluation.

2-Phenyl-3-(2-thienyl)acrylonitrile, in particular, combines the structural features of a phenyl ring, a thiophene moiety, and the acrylonitrile core. This amalgamation of aromatic and heteroaromatic systems with a reactive functional group suggests a rich potential for diverse biological interactions and applications in materials science, such as in the development of organic field-effect transistors (OFETs).[5] This guide will provide the necessary technical details to empower researchers to synthesize and thoroughly characterize this promising compound.

Synthetic Pathways: The Knoevenagel Condensation

The most common and efficient method for the synthesis of 2-Phenyl-3-(2-thienyl)acrylonitrile is the Knoevenagel condensation.[6][7] This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product.[6]

Underlying Principles and Mechanistic Insights

The Knoevenagel condensation is typically catalyzed by a weak base, such as piperidine or pyridine.[6] The reaction proceeds through the following key steps:

-

Enolate Formation: The basic catalyst abstracts an acidic α-hydrogen from the active methylene compound, in this case, 2-phenylacetonitrile, to generate a resonance-stabilized carbanion (enolate).[8] The electron-withdrawing nature of the nitrile group significantly increases the acidity of the α-hydrogens, facilitating their removal by a mild base.[6]

-

Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-thiophenecarboxaldehyde.[8] This results in the formation of a tetrahedral alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the basic catalyst or a protic solvent, to form a β-hydroxy nitrile.[8]

-

Dehydration: The β-hydroxy nitrile undergoes a base-induced elimination of a water molecule (dehydration) to form the final α,β-unsaturated product, 2-Phenyl-3-(2-thienyl)acrylonitrile.[8] This step is often the driving force for the reaction, as it leads to a highly conjugated and stable system.

Despite the potential for the formation of both E and Z geometric isomers, the Knoevenagel condensation often yields the E-isomer as the major or exclusive product due to its greater thermodynamic stability.[2]

Caption: Knoevenagel condensation workflow.

Detailed Experimental Protocol

Materials:

-

2-Thiophenecarboxaldehyde

-

2-Phenylacetonitrile

-

Piperidine

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-thiophenecarboxaldehyde (1.0 eq.) and 2-phenylacetonitrile (1.0 eq.) in ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 eq.) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid to neutralize the catalyst.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure 2-Phenyl-3-(2-thienyl)acrylonitrile.[2][9]

Comprehensive Characterization

Thorough characterization is paramount to confirm the identity, purity, and structure of the synthesized 2-Phenyl-3-(2-thienyl)acrylonitrile. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the phenyl and thienyl rings will appear in the downfield region (typically δ 7.0-8.0 ppm). The vinylic proton will appear as a singlet in the olefinic region (around δ 7.5-8.5 ppm).[10] |

| ¹³C NMR | Resonances for the aromatic and heteroaromatic carbons will be observed in the typical aromatic region (δ 120-140 ppm). The nitrile carbon will appear as a characteristic signal around δ 115-120 ppm. The carbons of the double bond will also be present in the downfield region.[11] |

| FT-IR | A sharp, medium-intensity absorption band corresponding to the C≡N stretch will be observed around 2220-2260 cm⁻¹.[12][13] Characteristic C=C stretching vibrations of the aromatic rings and the double bond will be present in the 1500-1700 cm⁻¹ region. C-H stretching vibrations for the aromatic and vinylic protons will appear above 3000 cm⁻¹.[12] |

| UV-Vis | The extended conjugation of the molecule will result in strong UV absorption. The maximum absorption wavelength (λmax) is expected in the UV region, indicative of the π-π* transitions within the conjugated system.[14][15] |

| Mass Spec. | The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. |

Crystallographic Analysis

For an unambiguous determination of the molecular structure, including the stereochemistry of the double bond, single-crystal X-ray diffraction is the gold standard. This technique provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the crystal lattice.[16][17]

Caption: Workflow for compound characterization.

Potential Applications and Future Directions

The unique structural features of 2-Phenyl-3-(2-thienyl)acrylonitrile make it a promising candidate for various applications:

-

Medicinal Chemistry: Acrylonitrile derivatives have shown significant potential as anticancer agents.[2][18][19] The presence of the thiophene ring, a common moiety in many pharmaceuticals, further enhances its potential for biological activity. Studies have shown that thienyl-substituted acrylonitriles can act as potent inhibitors of hepatoma cell proliferation and may function as kinase inhibitors.[20][21] Further investigation into its antiproliferative, antimicrobial, and other therapeutic effects is warranted.

-

Materials Science: The conjugated π-system of 2-Phenyl-3-(2-thienyl)acrylonitrile makes it a candidate for use in organic electronics. Similar structures have been explored as components of small-molecule semiconductors in organic field-effect transistors (OFETs).[5] Its photophysical properties, such as its UV-Vis absorption and potential fluorescence, could also be of interest for applications in optical materials.[14]

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of 2-Phenyl-3-(2-thienyl)acrylonitrile. By understanding the principles of the Knoevenagel condensation and employing a comprehensive suite of analytical techniques, researchers can confidently prepare and validate this versatile compound. The potential applications in both medicinal chemistry and materials science highlight the importance of continued research into this and related acrylonitrile derivatives.

References

-

[Synthesis and crystal structures of two racemic 2-heteroaryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1][2]thiazin-4-ones. PMC.]()

Sources

- 1. Insights into the chemistry and therapeutic potential of acrylonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fulir.irb.hr [fulir.irb.hr]

- 3. Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acrylonitrile Derivatives against Trypanosoma cruzi: In Vitro Activity and Programmed Cell Death Study | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and anti-melanogenic effects of (E)-2-benzoyl-3-(substituted phenyl)acrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. chemrxiv.org [chemrxiv.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. (Z)-3-(1H-Indol-3-yl)-2-(3-thienyl)acrylonitrile and (Z)-3-[1-(4-tert-butylbenzyl)-1H-indol-3-yl]-2-(3-thienyl)acrylonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. rsc.org [rsc.org]

- 24. lookchem.com [lookchem.com]

- 25. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 26. Knoevenagel Condensation [organic-chemistry.org]

- 27. mdpi.com [mdpi.com]

- 28. rsc.org [rsc.org]

- 29. lup.lub.lu.se [lup.lub.lu.se]

- 30. s-a-s.org [s-a-s.org]

- 31. 2-Phenylacetoacetonitrile(4468-48-8) 1H NMR spectrum [chemicalbook.com]

- 32. researchgate.net [researchgate.net]

- 33. spectrabase.com [spectrabase.com]

- 34. publications.iupac.org [publications.iupac.org]

Solvatochromic effects in α-cyanostilbene derivatives containing thiophene

Solvatochromic Dynamics of Thiophene-Integrated -Cyanostilbenes

Molecular Architecture & Design Principles

The core efficacy of thiophene-substituted

-

The Acceptor (A): The cyano (-CN) group attached to the vinylene bridge acts as a strong electron-withdrawing group.[1] Crucially, it introduces steric hindrance that forces the phenyl rings to twist, preventing

- -

The

-Bridge/Donor (D): Thiophene replaces the conventional phenyl ring or acts as an auxiliary bridge.[1] Thiophene is electron-rich (hyperconjugation from sulfur lone pairs) and reduces the aromaticity compared to benzene, lowering the bandgap and red-shifting the emission. -

The Mechanism: Upon excitation, electron density shifts from the thiophene/donor moiety to the cyano-vinylene acceptor. This creates a highly polarized excited state (

) susceptible to the dipole moment of the surrounding solvent.[1]

Structural Logic Diagram

The following diagram illustrates the synthetic logic and the resulting electronic push-pull system.

Caption: The D-

Photophysical Mechanism: Solvatochromism & TICT

Understanding the solvatochromic shift is critical for using these molecules as polarity sensors.[1]

The Phenomenon

In non-polar solvents (e.g., Hexane), these molecules exhibit blue-shifted emission with moderate quantum yields.[1] As solvent polarity increases (e.g., in DMSO or Methanol), the emission undergoes a bathochromic (red) shift .[1]

The Causality: TICT vs. LE

-

Locally Excited (LE) State: In non-polar media, the molecule emits from a planar or near-planar state.[1]

-

Twisted Intramolecular Charge Transfer (TICT): In polar solvents, the highly dipolar excited state is stabilized by the solvent shell.[1] To minimize energy, the donor and acceptor moieties twist relative to each other (breaking conjugation).[1] This TICT state often relaxes non-radiatively (thermal decay), leading to fluorescence quenching in high-polarity environments.[1]

Key Insight for Researchers: If your derivative shows decreasing quantum yield (

Experimental Protocol: Synthesis & Purification

The Knoevenagel Condensation is the gold standard for synthesizing these derivatives.[1] It is robust, atom-economical, and yields the thermodynamically stable Z-isomer.

Reagents

-

Aldehyde: 5-Methyl-2-thiophenecarboxaldehyde (or derivative).[1][2]

-

Active Methylene: 4-Hydroxyphenylacetonitrile (or 2-thiopheneacetonitrile).[1]

-

Solvent: Ethanol (EtOH).[1]

Step-by-Step Methodology

-

Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of the thiophene-aldehyde and 1.1 equivalents of the phenylacetonitrile derivative in absolute ethanol (20 mL per gram of reactant).

-

Catalysis: Add catalytic piperidine (3-5 drops). Note: Excess base can lead to side products; keep it catalytic.

-

Reflux: Heat the mixture to reflux (

C) with vigorous stirring for 4–6 hours. -

Precipitation: Cool the reaction mixture slowly to room temperature. The product often precipitates as a colored solid (yellow/orange) due to the "solubility switch" of the conjugated system.[1]

-

Purification:

Caption: Optimized Knoevenagel condensation workflow for α-cyanostilbene synthesis.

Data Analysis: The Lippert-Mataga Plot[1][3][4][5]

To quantify the solvatochromic effect and calculate the change in dipole moment (

Protocol

-

Solvent Selection: Prepare

M solutions of the dye in at least 5 solvents of varying polarity (e.g., Toluene, THF, DCM, Acetone, Acetonitrile). -

Measurement: Record UV-Vis absorption (

) and Fluorescence emission ( -

Calculation: Calculate the Stokes shift (

).[1] -

Plotting: Plot

(y-axis) against the Orientation Polarizability (

The Equation:

Where:

- [1]

- : Dielectric constant.[1]

- : Refractive index.[1][4]

- : Onsager cavity radius (estimated from molecular volume).[1]

Representative Data Table (Hypothetical Trend)

| Solvent | Stokes Shift (cm | |||||

| Toluene | 2.38 | 1.49 | 0.013 | 380 | 450 | 4093 |

| THF | 7.58 | 1.40 | 0.210 | 385 | 490 | 5566 |

| DCM | 8.93 | 1.42 | 0.217 | 388 | 510 | 6166 |

| Acetone | 20.7 | 1.35 | 0.284 | 390 | 545 | 7294 |

| Acetonitrile | 37.5 | 1.34 | 0.305 | 392 | 560 | 7653 |

Interpretation: A linear slope indicates that the emission shift is purely due to solvent-dipole interactions.[1] A deviation from linearity in protic solvents (like Methanol) suggests specific hydrogen-bonding interactions.[1]

Applications: Bio-Imaging & Sensing

The solvatochromic nature of these thiophene derivatives makes them exceptional probes for lipid droplets and amyloid fibrils .[1]

Case Study: Amyloid Fibril Detection (ASCP Probe)

Research has demonstrated that specific

-

Mechanism: In aqueous buffer (highly polar), the dye is quenched via TICT.[1] Upon binding to the hydrophobic channels of amyloid fibrils, the local polarity drops, and the molecular rotation is restricted.

-

Result: A massive "turn-on" fluorescence response with a large Stokes shift (>100 nm), allowing for high signal-to-noise ratio imaging.[1]

Imaging Protocol

-

Staining: Incubate fixed cells or fibrils with 10

M dye solution for 15 minutes.[1] -

Wash: Minimal washing is required due to the "turn-on" nature (unbound dye is dark).[1]

-

Excitation: 405 nm or 488 nm laser lines are typically effective.[1]

-

Emission: Collect in the yellow-orange channel (550–650 nm).[1]

References

-

An, B.-K., et al. (2002).[1][7] "Enhanced emission and its switching in fluorescent organic nanoparticles."[1] Journal of the American Chemical Society.[1] [1]

-

Aliyan, H., et al. (2020).[1] "An α-Cyanostilbene Derivative for the Enhanced Detection and Imaging of Amyloid Fibril Aggregates." ACS Chemical Neuroscience.[1] [1]

-

Lippert, E. (1957).[1] "Spektroskopische Bestimmung des Dipolmomentes aromatischer Verbindungen im ersten angeregten Singulettzustand." Zeitschrift für Elektrochemie.[1] [1]

-

BenchChem. (2025).[1][2][8] "Application Notes and Protocols: Knoevenagel Condensation of 2-Nitrothiophene-3-carbaldehyde." BenchChem Protocols.

-

Zhang, Y., et al. (2017).[1][7] "A solvatochromic cyanostilbene derivative as an intensity and wavelength-based fluorescent sensor for water in organic solvents."[1][7] New Journal of Chemistry.

Sources

- 1. n03.iphy.ac.cn [n03.iphy.ac.cn]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. An α-cyanostilbene derivative for the enhanced detection and imaging of amyloid fibril aggregates | bioRxiv [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Basic Biological Evaluation of 2-Phenyl-3-(2-thienyl)acrylonitrile

This guide provides a comprehensive framework for the initial biological evaluation of 2-Phenyl-3-(2-thienyl)acrylonitrile, a molecule belonging to the broader class of styryl and acrylonitrile derivatives. This class of compounds has garnered significant interest for its potential therapeutic applications, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to assessing the compound's cytotoxic and mechanistic properties. The narrative emphasizes the rationale behind experimental choices, ensuring a robust and self-validating evaluation process.

Introduction and Rationale

2-Phenyl-3-(2-thienyl)acrylonitrile is a small molecule featuring a core structure of an acrylonitrile moiety substituted with a phenyl and a thienyl group. The acrylonitrile scaffold is a key pharmacophore in numerous biologically active compounds, with derivatives exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The presence of the α,β-unsaturated nitrile system makes these compounds potential Michael acceptors, which can contribute to their biological activity through covalent interactions with biological nucleophiles.[1][5]

Notably, analogs of this compound, particularly those with substitutions on the phenyl ring, have demonstrated potent antiproliferative activity against various cancer cell lines.[2][6][7] The primary proposed mechanisms of action for this class of compounds are the inhibition of tubulin polymerization and the modulation of key signaling kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][8][9][10] Therefore, a systematic biological evaluation of 2-Phenyl-3-(2-thienyl)acrylonitrile is warranted to elucidate its therapeutic potential.

This guide outlines a tiered approach, commencing with fundamental cytotoxicity screening, progressing to mechanistic assays to identify the molecular target, and concluding with preliminary safety and drug-like property assessments.

Initial Biological Screening: Cytotoxicity and Antiproliferative Activity

The first step in evaluating a novel compound is to determine its effect on cell viability and proliferation. This provides a baseline understanding of its potency and potential therapeutic window.

In Vitro Cytotoxicity Assessment

A fundamental aspect of drug discovery is the evaluation of a compound's toxicity to cells.[11] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Table 1: Hypothetical Cytotoxicity Data for 2-Phenyl-3-(2-thienyl)acrylonitrile

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 8.5 |

| HCT116 | Colorectal Carcinoma | 5.2 |

| A549 | Lung Carcinoma | 12.1 |

| L-02 | Normal Human Liver | > 50 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%. A lower IC50 value indicates higher potency. It is crucial to include a non-cancerous cell line (e.g., L-02) to assess the compound's selectivity for cancer cells.[7]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer and normal cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 2-Phenyl-3-(2-thienyl)acrylonitrile in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.

Mechanistic Elucidation: Identifying the Molecular Target

Based on the established activity of related compounds, the primary hypothesized mechanisms of action for 2-Phenyl-3-(2-thienyl)acrylonitrile are the disruption of microtubule dynamics and the inhibition of pro-angiogenic kinases.

Tubulin Polymerization Inhibition

Many successful anticancer agents target tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis.[8][9][12] An in vitro tubulin polymerization assay can directly measure the compound's effect on the formation of microtubules.

Diagram 1: Workflow for Tubulin Polymerization Assay

Caption: Workflow of the in vitro tubulin polymerization assay.

Experimental Protocol: Tubulin Polymerization Assay[13][14][15][16]

-

Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer. Prepare a GTP-containing buffer. Make serial dilutions of the test compound and controls (e.g., paclitaxel as a polymerization promoter and nocodazole as an inhibitor).

-

Reaction Setup: In a 96-well plate, add the test compound or controls.

-

Initiation of Polymerization: Add the tubulin/GTP mixture to each well to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Plot the absorbance against time to generate polymerization curves. Determine the IC50 value by analyzing the concentration-dependent inhibition of the polymerization rate or the final polymer mass.

VEGFR-2 Kinase Inhibition

VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, a process crucial for tumor growth and metastasis.[13][14][15] Inhibition of VEGFR-2 is a validated anticancer strategy.[6][10][16] An in vitro kinase assay can determine if 2-Phenyl-3-(2-thienyl)acrylonitrile directly inhibits the enzymatic activity of VEGFR-2.

Diagram 2: Principle of the VEGFR-2 Kinase Assay

Caption: Principle of an in vitro VEGFR-2 kinase inhibition assay.

Experimental Protocol: VEGFR-2 Kinase Assay[17][18][19][21][22]

-

Plate Coating: Coat a 96-well plate with a suitable substrate for VEGFR-2 (e.g., poly(Glu, Tyr) 4:1).

-

Compound Addition: Add serial dilutions of 2-Phenyl-3-(2-thienyl)acrylonitrile to the wells.

-

Reaction Initiation: Add a reaction mixture containing recombinant VEGFR-2 enzyme and ATP to each well.

-

Incubation: Incubate the plate to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody conjugated to an enzyme (e.g., HRP) followed by the addition of a colorimetric or luminescent substrate.

-

Data Analysis: Measure the signal and calculate the percentage of kinase inhibition relative to a control without the inhibitor. Determine the IC50 value from the dose-response curve.

Preliminary Safety and ADME/Tox Profile

Early assessment of a compound's safety and pharmacokinetic properties is crucial to identify potential liabilities.

In Vitro Genotoxicity Assessment

Given that α,β-unsaturated carbonyl compounds can interact with DNA, it is essential to evaluate the genotoxic potential of 2-Phenyl-3-(2-thienyl)acrylonitrile.[1][17] A standard battery of in vitro tests is recommended to assess different endpoints of genetic damage.

Table 2: Standard In Vitro Genotoxicity Assay Battery

| Assay | Endpoint Measured | Rationale |

| Ames Test (Bacterial Reverse Mutation Assay) | Gene mutations | Detects the ability of a compound to induce point mutations in bacteria.[17] |

| In Vitro Micronucleus Test | Chromosomal damage (clastogenicity and aneugenicity) | Identifies compounds that cause breaks in chromosomes or interfere with cell division in mammalian cells.[18] |

| In Vitro Chromosomal Aberration Test | Structural chromosome aberrations | Microscopically analyzes chromosomes for structural damage in mammalian cells.[18] |

In Silico ADME/Tox Prediction

Computational tools can provide valuable early insights into a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties.[19][20][21]

Table 3: Key In Silico ADME/Tox Parameters for 2-Phenyl-3-(2-thienyl)acrylonitrile

| Parameter | Predicted Value | Implication |

| Molecular Weight | ~223 g/mol | Favorable for oral bioavailability (Lipinski's Rule of Five).[20] |

| LogP | ~3.5 | Indicates good lipophilicity for membrane permeability.[22] |

| Aqueous Solubility | Low | May require formulation strategies for in vivo studies. |

| CYP450 Inhibition | Predicted inhibitor of CYP2D6 | Potential for drug-drug interactions.[20] |

| hERG Inhibition | Low probability | Reduced risk of cardiotoxicity. |

Note: These values are hypothetical and should be confirmed by experimental assays.

Diagram 3: Tiered Approach to Biological Evaluation

Caption: A tiered workflow for the biological evaluation of a novel compound.

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological characterization of 2-Phenyl-3-(2-thienyl)acrylonitrile. The proposed workflow, from broad cytotoxicity screening to specific mechanistic and safety assays, is designed to efficiently assess its potential as a therapeutic candidate. Positive results from this initial evaluation, particularly potent and selective anticancer activity coupled with a clear mechanism of action and a favorable preliminary safety profile, would justify further investigation. Subsequent studies could include more advanced cell-based assays, the use of 3D cell culture models, and ultimately, in vivo efficacy and pharmacokinetic studies in relevant animal models. The systematic approach outlined herein will enable researchers to make informed decisions regarding the continued development of 2-Phenyl-3-(2-thienyl)acrylonitrile and its analogs.

References

-

PubMed. (2012). Cytotoxic 2-phenyacrylnitriles, the importance of the cyanide moiety and discovery of potent broad spectrum cytotoxic agents. Retrieved from [Link]

-

Bio-protocol. (n.d.). In Vitro Tubulin Polymerization Inhibition Assay. Retrieved from [Link]

-

BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Retrieved from [Link]

-

ACS Publications. (1996). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Retrieved from [Link]

-

PubMed. (n.d.). Genotoxicity of p-nitrocinnamaldehyde and related alpha, beta-unsaturated carbonyl compounds in two bacterial assays. Retrieved from [Link]

-

Bentham Science. (2024). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Retrieved from [Link]

-

PMC. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Retrieved from [Link]

-

PubMed. (1990). Molecular Mechanisms of DNA Damage Initiated by Alpha, Beta-Unsaturated Carbonyl Compounds as Criteria for Genotoxicity and Mutagenicity. Retrieved from [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

-

PubMed. (2013). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. Retrieved from [Link]

-

PubMed. (2019). In vitro antitumor activity, ADME-Tox and 3D-QSAR of synthesized and selected natural styryl lactones. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Retrieved from [Link]

-

MDPI. (2021). New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. Retrieved from [Link]

-

ResearchGate. (n.d.). The comparative biological activity profile of styryl vs. H bearing compounds. Retrieved from [Link]

-

PubMed. (2013). Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents. Retrieved from [Link]

-

PMC. (n.d.). New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. Retrieved from [Link]

-

MDPI. (2021). Acrylonitrile Derivatives against Trypanosoma cruzi: In Vitro Activity and Programmed Cell Death Study. Retrieved from [Link]

-

PMC. (2021). Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Anti-Inflammatory Activity, and Docking Simulation of a Novel Styryl Quinolinium Derivative. Retrieved from [Link]

-

pubs.sciepub.com. (2018). Molecular Docking and In-Silico ADME Prediction of Substituted (E)-4-Styryl-7,8-dihydroquinazolin-5(6H)-ones and 5-((E)-Styryl)pyrimidine[4,5-d]pyrimidine-2,4(1H,3H)-diones as Potential SERT Inhibitors and Antidepressants. Retrieved from [Link]

-

PubMed. (2021). New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. Retrieved from [Link]

-

PMC. (2021). Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds. Retrieved from [Link]

-

PMC. (n.d.). Design, synthesis, and anti-melanogenic effects of (E)-2-benzoyl-3-(substituted phenyl)acrylonitriles. Retrieved from [Link]

-

PubMed. (2011). Synthesis, antiviral and cytotoxic investigation of 2-phenyl-3-substituted quinazolin-4(3H)-ones. Retrieved from [Link]

-

Academia.edu. (2007). Synthesis and Evaluation of NovelE-2-(2-Thienyl)- andZ-2-(3-Thienyl)-3-Arylacrylonitriles as Antifungal and Anticancer Agents. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]

-

PubMed. (2018). Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents. Retrieved from [Link]

-

Oxford Academic. (2008). Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. Retrieved from [Link]

-

ResearchGate. (n.d.). In situ formation of 2-(phenyl)-3-(4-diphenylaminophenyl)acrylonitrile.... Retrieved from [Link]

Sources

- 1. Molecular mechanisms of DNA damage initiated by alpha, beta-unsaturated carbonyl compounds as criteria for genotoxicity and mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. (PDF) Synthesis and Evaluation of NovelE-2-(2-Thienyl)- andZ-2-(3-Thienyl)-3-Arylacrylonitriles as Antifungal and Anticancer Agents [academia.edu]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - Jin - Current Medicinal Chemistry [edgccjournal.org]

- 10. New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, antiviral and cytotoxic investigation of 2-phenyl-3-substituted quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 16. New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Genotoxicity of p-nitrocinnamaldehyde and related alpha, beta-unsaturated carbonyl compounds in two bacterial assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vitro antitumor activity, ADME-Tox and 3D-QSAR of synthesized and selected natural styryl lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. sciepub.com [sciepub.com]

- 22. researchgate.net [researchgate.net]

Application Notes and Protocols: Investigating the In Vitro Antiproliferative Activity of 2-Phenyl-3-(2-thienyl)acrylonitrile Derivatives

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract: The acrylonitrile scaffold represents a promising pharmacophore in the development of novel anticancer agents. Specifically, derivatives of 2-Phenyl-3-(2-thienyl)acrylonitrile have emerged as a class of compounds with potent and selective antiproliferative activity, particularly against hepatocellular carcinoma (HCC) cell lines.[1][2] These compounds have been identified as multi-kinase inhibitors, with a notable affinity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis and proliferation.[1][3] This guide provides a comprehensive technical overview of the compound's mechanism of action and offers detailed, field-proven protocols for the systematic evaluation of its in vitro antiproliferative effects. The methodologies described herein cover initial cytotoxicity screening, cell cycle analysis, and apoptosis detection, forming a robust framework for preclinical assessment.

Scientific Background & Mechanism of Action

The therapeutic potential of acrylonitrile derivatives stems from their structural similarity to natural and synthetic compounds known to interfere with critical cellular processes in cancer cells. While the broader class of 2-phenylacrylonitriles has been associated with tubulin polymerization inhibition[4][5], leading to cell cycle arrest at the G2/M phase[6], recent evidence for the 2-thienyl substituted subclass points towards a distinct and potent mechanism: the inhibition of protein kinases crucial for tumor growth and survival.[1]

Primary Mechanism: VEGFR-2 Kinase Inhibition

Studies on 3-aryl-2-(2-thienyl)acrylonitrile derivatives have identified them as potent inhibitors of multiple cancer-relevant protein kinases, with a preferential activity against VEGFR-2.[1][3] VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels—which is essential for tumor growth and metastasis. Upon binding its ligand (VEGF-A), VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the Ras/MEK/ERK and PI3K/Akt pathways, which ultimately promote cell proliferation, survival, and migration.

By binding to the ATP-binding site of the VEGFR-2 kinase domain, 2-Phenyl-3-(2-thienyl)acrylonitrile derivatives can block its phosphorylation. This action effectively abrogates the downstream signaling cascade, leading to an anti-angiogenic and direct antiproliferative effect on tumor cells.

Summary of Antiproliferative Activity

The efficacy of 2-Phenyl-3-(2-thienyl)acrylonitrile derivatives has been demonstrated across several hepatocellular carcinoma (HCC) cell lines. The table below summarizes the 50% inhibitory concentration (IC₅₀) values for key analogs, highlighting their potency in comparison to the clinically used multi-kinase inhibitor, Sorafenib.

| Compound ID | Derivative Substitution (Aryl Ring) | Cell Line (HCC) | IC₅₀ (µM)[2] |

| 1a | 4-Dimethylaminophenyl | Huh-7 | 0.9 ± 0.2 |

| 1b | 3,4-Dimethoxyphenyl | Huh-7 | 0.4 ± 0.1 |

| 1c | 3-Hydroxy-4-methoxyphenyl | Huh-7 | 0.2 ± 0.1 |

| 1e | 4-Hydroxyphenyl | Huh-7 | 1.0 ± 0.2 |

| Sorafenib | (Reference Drug) | Huh-7 | 2.2 ± 0.3 |

Data synthesized from published studies. Actual values may vary based on experimental conditions.[2]

Experimental Design & Workflow

A logical and sequential workflow is critical for characterizing the antiproliferative effects of a novel compound. The process begins with a broad screening to determine cytotoxicity across a range of concentrations, followed by more detailed mechanistic assays to understand how the compound elicits its effects.

Detailed Experimental Protocols

Protocol 4.1: Cell Viability and Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which is then solubilized and quantified spectrophotometrically.[9] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[8]

Materials and Reagents:

-

Cancer cell lines (e.g., Huh-7, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

2-Phenyl-3-(2-thienyl)acrylonitrile (stock solution in DMSO)

-

MTT solution: 5 mg/mL in sterile PBS.

-

Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.

-

96-well flat-bottom sterile culture plates

-

Multi-channel pipette

-

Microplate reader (absorbance at 570-590 nm)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration should be kept constant and low (<0.5%) across all wells. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include "vehicle control" (medium with DMSO only) and "untreated control" (medium only) wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing the formazan crystals to form.[10]

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[10]

Data Analysis:

-

Percent Viability: (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.

-

IC₅₀ Calculation: Plot percent viability against the log of the compound concentration. Use non-linear regression (dose-response curve) to calculate the IC₅₀ value.

Expert Insights:

-

Cell Density is Key: The initial cell seeding density must be optimized to ensure cells are in the logarithmic growth phase at the end of the assay.

-

Controls are Non-Negotiable: Always include a vehicle control to account for any effects of the solvent (DMSO). A "medium only" blank is essential for background subtraction.[10]

Protocol 4.2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. Flow cytometry can measure this fluorescence on a single-cell basis, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12]

Materials and Reagents:

-

Cells treated with the compound at IC₅₀ concentration for 24-48 hours.

-

PBS, sterile

-

70% Ethanol, ice-cold

-

RNase A (100 µg/mL solution)[13]

-

Propidium Iodide (50 µg/mL solution)[13]

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect both adherent and floating cells to ensure apoptotic cells are not lost. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with 5 mL of cold PBS and centrifuge again.

-

Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes at 4°C (can be stored at -20°C for weeks).[13]

-

Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet with 5 mL of PBS.

-

RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate for 30 minutes at 37°C to degrade RNA, which PI can also bind to.

-

PI Staining: Add 500 µL of 50 µg/mL PI staining solution. Incubate for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel (e.g., FL2-A).

Data Analysis:

-

Gate on the single-cell population using a forward scatter area (FSC-A) vs. forward scatter height (FSC-H) plot to exclude doublets.

-

Generate a histogram of PI fluorescence intensity. The first peak represents G0/G1 phase cells (2n DNA content), the second peak represents G2/M phase cells (4n DNA content), and the region between them represents S phase cells.

-

Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in each phase.[13] An accumulation of cells in the G2/M peak would be consistent with a tubulin-targeting mechanism.

Protocol 4.3: Apoptosis Detection using Annexin V-FITC/PI Staining

Principle: In early apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[14] Annexin V is a protein with a high affinity for PS and can be conjugated to a fluorochrome like FITC to detect these early apoptotic cells. Propidium Iodide (PI) is a membrane-impermeant dye that can only enter cells with compromised membrane integrity, characteristic of late apoptotic or necrotic cells.[15] Dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[14]

Materials and Reagents:

-

Cells treated with the compound at IC₅₀ concentration.

-

Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash cells twice with cold PBS.[16]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[16]

-

Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry immediately (within 1 hour).

Data Analysis: The results are visualized on a two-parameter dot plot (FITC vs. PI). Quadrants are set based on unstained and single-stained controls.

-

Lower-Left (Annexin V- / PI-): Live, healthy cells.

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

-

Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

-

Upper-Left (Annexin V- / PI+): Necrotic cells (rarely a distinct population).

Sources

- 1. New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells [mdpi.com]

- 2. New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - Jin - Current Medicinal Chemistry [edgccjournal.org]

- 5. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchhub.com [researchhub.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. atcc.org [atcc.org]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wp.uthscsa.edu [wp.uthscsa.edu]

- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Annexin V Staining Protocol [bdbiosciences.com]

Antimicrobial activity screening of novel phenylacrylonitrile compounds

Executive Summary

The rise of Multi-Drug Resistant (MDR) pathogens necessitates the exploration of novel chemical scaffolds.[1][2] Phenylacrylonitriles—characterized by an

This guide provides a rigorous, self-validating workflow for screening these compounds. Unlike generic antibiotic screening, this protocol addresses the specific physicochemical challenges of phenylacrylonitriles (lipophilicity, solubility) and provides a mechanistic framework to distinguish between bacteriostatic and bactericidal activity.

Chemical Context & SAR Hypothesis

The pharmacological "warhead" of phenylacrylonitrile is the olefinic double bond conjugated with the electron-withdrawing nitrile group.

-

Mechanism: Nucleophilic attack (Michael addition) by bacterial thiols.

-

Structure-Activity Relationship (SAR):

-

Electron-Withdrawing Groups (EWGs): Substituents like

, -

Lipophilicity: Essential for membrane penetration, particularly in Gram-positive bacteria (e.g., S. aureus).

-

Experimental Workflow

The following flowchart outlines the critical path from stock preparation to mechanistic validation.

Caption: Figure 1. Screening cascade for phenylacrylonitriles. Blue: Prep; Red: Primary Screen; Yellow: Decision Gate; Green: Advanced Profiling.

Protocol 1: Primary Screening (MIC Determination)

Standard: CLSI M07 (Broth Microdilution). Critical Challenge: Phenylacrylonitriles are highly lipophilic. Improper solubilization leads to precipitation in aqueous media, causing false negatives.

Materials

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[3]

-

Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

-

Indicator: Resazurin (0.015%) or TTC (optional, for visual confirmation).

-

Strains: S. aureus ATCC 29213 (Gram+ control), E. coli ATCC 25922 (Gram- control).

Step-by-Step Methodology

-

Stock Preparation: Dissolve compounds in 100% DMSO to a concentration of 10 mg/mL. Vortex for 2 minutes. Note: If precipitation occurs, sonicate for 30 seconds.

-

Intermediate Dilution: Dilute stock 1:10 in CAMHB to obtain 1 mg/mL (1000 µg/mL). This reduces DMSO shock to bacteria.

-

Plate Setup (96-well):

-

Add 50 µL of CAMHB to columns 2–11.

-

Add 100 µL of compound (1 mg/mL) to column 1.

-

Perform serial 2-fold dilutions from column 1 to 10. Discard 50 µL from column 10.

-

Column 11: Growth Control (Bacteria + Media + DMSO solvent blank).

-

Column 12: Sterility Control (Media only).

-

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL), then dilute 1:100 in CAMHB. -

Inoculation: Add 50 µL of diluted inoculum to wells 1–11.

-

Final Test Range: 500 µg/mL to 0.97 µg/mL.

-

Final DMSO: < 2.5% (Must be validated against the solvent control in Col 11).

-

-

Incubation: 16–20 hours at 37°C.

-

Readout: The MIC is the lowest concentration with no visible growth.[4]

Data Presentation Template:

| Compound ID | R-Group | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) | Interpretation |

| PAN-001 | -H | 64 | >128 | Inactive |

| PAN-002 | -NO2 | 4 | 32 | Active (Gram+ Selective) |

| PAN-003 | -Cl | 8 | 64 | Moderate Activity |

| Ampicillin | (Ctrl) | 0.5 | 4 | Validation Pass |

Protocol 2: Time-Kill Kinetics

Purpose: To determine if the compound is bactericidal (

Methodology

-

Preparation: Prepare tubes with CAMHB containing the compound at 1x MIC and 4x MIC . Include a Growth Control (no drug).

-

Inoculum: Add bacteria to a final density of

CFU/mL. -

Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at

hours. -

Quantification:

-

Calculation: Plot

vs. Time.

Protocol 3: Mechanism of Action (Membrane Permeability)

Rationale: Phenylacrylonitriles often disrupt membrane potential or integrity. We use Propidium Iodide (PI) , a DNA-intercalating dye that cannot penetrate healthy membranes.[6]

Flowchart: Mechanism Logic

Caption: Figure 2. Propidium Iodide (PI) assay logic.[6][7][8][9] Fluorescence indicates membrane rupture.

Methodology

-

Cell Prep: Grow bacteria to mid-log phase (

). Wash twice with PBS. Resuspend to -

Treatment:

-

Test: Compound at 2x MIC.

-

Negative Control: PBS only.

-

Positive Control: 70% Isopropanol or CTAB (known membrane disruptors).

-

-

Staining: Add Propidium Iodide (Final conc: 10 µg/mL). Incubate 15 mins in the dark.

-

Measurement:

-

Validation: A rapid increase in Relative Fluorescence Units (RFU) within 30–60 minutes indicates a membrane-targeting mechanism.

Interpretation & Troubleshooting

-

Precipitation in Wells: Phenylacrylonitriles are prone to crashing out of solution. If wells look "cloudy" immediately after addition, the MIC is invalid. Solution: Use a lower starting concentration or increase DMSO slightly (up to 2.5% max), ensuring the solvent control shows no inhibition.

-

Gram-Negative Resistance: These compounds often show poor activity against E. coli due to the outer membrane barrier and efflux pumps. If activity is required, consider testing in the presence of an efflux pump inhibitor (e.g., PA

N) to prove the compound is a substrate for efflux. -

Hemolysis: Always run a sheep blood hemolysis assay. If the compound lyses bacteria and red blood cells at the same concentration, it is a general toxin, not a drug candidate.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

-

ResearchGate. (2025). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects. [Link][10]

-

National Institutes of Health (NIH). (2020). Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Broth Microdilution | MI [microbiology.mlsascp.com]

- 5. actascientific.com [actascientific.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bio-protocol.org [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

Enhancing the solubility of 2-Phenyl-3-(2-thienyl)acrylonitrile for biological assays

Executive Summary

2-Phenyl-3-(2-thienyl)acrylonitrile (PTA) is a highly lipophilic, conjugated small molecule (Formula: C₁₃H₉NS; MW: ~211.28 g/mol ). Its structural core—comprising a thiophene ring, a phenyl group, and an acrylonitrile linker—creates a planar geometry that favors strong

This guide provides validated protocols to solubilize PTA for cell culture and enzymatic assays, minimizing precipitation ("crashing out") and solvent toxicity.

Module 1: Physicochemical Profile & Solvent Selection

Before attempting formulation, understand the compound's behavior. PTA is a Class II/IV compound (BCS classification analog) with high permeability but poor solubility.

| Property | Value / Characteristic | Implication for Assays |

| LogP (Est.) | > 3.5 | Highly hydrophobic; partitions into lipid bilayers. |

| Solubility (Water) | Negligible (< 1 µg/mL) | Direct addition to media will cause immediate precipitation. |

| Solubility (DMSO) | High (> 20 mM) | Primary Stock Solvent. |

| Solubility (Ethanol) | Moderate | Secondary option; less toxic than DMSO but more volatile. |

| Stability | Light Sensitive | Store stocks in amber vials; avoid prolonged UV exposure. |

Protocol A: Standard Stock Preparation (DMSO)

Objective: Create a stable, concentrated stock solution.

-

Weighing: Weigh PTA powder into a sterile, amber glass vial.

-

Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM to 50 mM .

-

Why DMSO? It is aprotic and disrupts the intermolecular forces of the crystal lattice better than alcohols.

-

-

Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Storage: Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Module 2: Advanced Formulation Strategies

If simple dilution of DMSO stock into media causes precipitation (visible turbidity), use one of the following "Solubility Enhancers."

Strategy 1: The "Solvent Shift" with Pluronic F-127

Best For: Cell-based assays where maintaining monomeric dispersion is critical. Mechanism: Pluronic F-127 is a non-ionic triblock copolymer surfactant. It coats the hydrophobic PTA molecules, preventing them from aggregating when they hit the aqueous media.

Workflow:

-

Prepare a 20% (w/v) Pluronic F-127 stock solution in DMSO.[1] (Note: This requires heating to 40-50°C to dissolve).

-

Mix your PTA stock (e.g., 10 mM in DMSO) 1:1 with the Pluronic/DMSO solution.

-

Result: You now have a 5 mM PTA stock in DMSO containing 10% Pluronic.

-

Dilute this mixture into your cell culture media.[1] The final Pluronic concentration will be negligible (<0.05%), but it facilitates the transition into the aqueous phase.

Strategy 2: Cyclodextrin Inclusion Complex (HP-β-CD)

Best For: In vivo studies or highly sensitive enzymatic assays where DMSO must be <0.1%. Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "donut" shape. The hydrophobic PTA molecule sits inside the cavity, while the hydrophilic exterior interacts with water.

Workflow:

-

Prepare 20-40% (w/v) HP-β-CD in water or PBS. Filter sterilize (0.22 µm).

-

Add solid PTA directly to the CD solution (requires long stirring) OR add a small volume of concentrated PTA/DMSO stock to the CD solution with rapid vortexing.

-

Shake at room temperature for 4–24 hours to allow equilibrium complexation.

Module 3: Visual Workflows

Figure 1: Optimal Solubilization Workflow

This diagram illustrates the decision logic for preparing PTA for biological use.

Caption: Decision tree for selecting the appropriate vehicle based on aqueous stability upon dilution.

Module 4: Troubleshooting & FAQs

Troubleshooting Guide: The "Crash Out" Phenomenon

| Symptom | Probable Cause | Corrective Action |

| Immediate cloudiness upon adding stock to media. | Solvent Shock. The rapid change in polarity forces the hydrophobic PTA out of solution. | 1. Intermediate Dilution: Dilute stock 1:10 in PBS/DMSO (50/50) before adding to bulk media.2. Vortex While Adding: Do not add stock to static media. Vortex the media while slowly piping the stock into the center. |

| Crystals form after 24h incubation. | Supersaturation. The compound was soluble initially but metastable. | Reduce Concentration. You have exceeded the thermodynamic solubility limit. Lower the dose or increase the serum (FBS) concentration (proteins like albumin bind and solubilize drugs). |

| Cells in vehicle control are dying. | DMSO Toxicity. | Limit DMSO. Ensure final DMSO concentration is ≤ 0.5% (v/v) for robust lines (e.g., HeLa) or ≤ 0.1% for primary cells/neurons [1].[2] |

| Inconsistent IC50 data. | Pipetting Error / Adsorption. Lipophilic compounds stick to plastic tips. | Pre-wet Tips. Aspirate and dispense solvent 3x before transferring. Use low-retention tips. |

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Yes, but PTA is generally less soluble in ethanol than DMSO. Ethanol is also more volatile, which can change effective concentrations in open-well plates over long incubations. DMSO is preferred for stock stability.

Q: My assay detects fluorescence. Will PTA interfere? A: PTA contains a conjugated thiophene-acrylonitrile motif, which is often fluorogenic. It may exhibit Aggregation-Induced Emission (AIE) . If the compound precipitates, it might actually fluoresce brighter, giving false positives in uptake assays. Always verify solubility with a "no-cell" control using Dynamic Light Scattering (DLS) or simple absorbance checks [2].

Q: What is the maximum DMSO concentration cells can tolerate? A:

-

Robust Cell Lines (HeLa, HEK293): Up to 0.5% v/v.

-

Sensitive/Primary Cells: Up to 0.1% v/v.[2]

-

Zebrafish Embryos: Up to 1.0% (though <0.1% is recommended) [3].[3]

References

-

BenchChem Technical Support. (2025).[2][4] Preventing Compound Precipitation in Cell Culture Media. Retrieved from BenchChem Technical Guides.

-

Biotium. (2020). Protocol: Using Pluronic® F-127 to Solubilize Dyes for Cell Loading. Retrieved from 1.

-

Maes, J., et al. (2012). DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay.[3] ResearchGate/NIH . Retrieved from 3.

- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Contextual grounding for HP-β-CD mechanism).

-

LookChem. (n.d.). 3-(2-Thienyl)acrylonitrile Chemical Properties. Retrieved from 5.

Sources

Technical Support Center: Overcoming Poor Cell Permeability of Acrylonitrile-Based Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and complex challenges associated with the poor cell permeability of acrylonitrile-based compounds. As many of these compounds function as covalent inhibitors, understanding their entry into the cell is paramount for therapeutic efficacy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the cell permeability of acrylonitrile-based compounds.

Q1: Why do many of my acrylonitrile-based compounds exhibit low cell permeability?

A1: The low cell permeability of acrylonitrile-based compounds is often a multifactorial issue rooted in their physicochemical properties.[1][2][3] Key contributing factors include:

-

High Lipophilicity (LogP): While a degree of lipophilicity is required to enter the lipid bilayer, excessively high LogP values can cause the compound to become "trapped" within the membrane, hindering its partitioning into the aqueous cytoplasm.[3]

-

Poor Aqueous Solubility: Low solubility in the aqueous environment adjacent to the cell membrane can limit the concentration of the compound available for absorption.[1][4] Hydrophobicity is a major barrier for many bioactive small molecules.[5]

-

High Molecular Weight (MW): Molecules with a MW greater than 500 Da generally face increased difficulty diffusing passively across the cell membrane.[1][6]

-

Large Polar Surface Area (PSA) and Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors increases the energy required for the compound to desolvate and enter the hydrophobic membrane core.[2][3] This is a critical predictor of mucosal permeation.[2]

-

Active Efflux: Acrylonitrile derivatives can be substrates for efflux pumps, such as P-glycoprotein (P-gp/MDR1), which are highly expressed in barrier tissues (like the intestinal epithelium modeled by Caco-2 cells) and actively transport compounds out of the cell.[7][8][9]

Q2: What are the key physicochemical properties I should optimize for my compound series?

A2: Optimizing for cell permeability requires a delicate balance of several properties. The "Lipinski's Rule of Five" provides a useful guideline for oral bioavailability, which is closely linked to permeability.[6][10] Aim for the following characteristics in your acrylonitrile-based compounds:

| Physicochemical Property | Recommended Range | Rationale for Permeability |

| Molecular Weight (MW) | < 500 Da | Smaller molecules diffuse more easily across cell membranes.[1][11] |

| LogP (Lipophilicity) | 1 - 5 | Balances solubility in the aqueous phase with partitioning into the lipid membrane.[6] |

| Hydrogen Bond Donors | ≤ 5 | Minimizes the energetic penalty of desolvation upon entering the membrane.[2][6] |

| Hydrogen Bond Acceptors | ≤ 10 | Minimizes the energetic penalty of desolvation upon entering the membrane.[2][6] |

| Polar Surface Area (PSA) | < 140 Ų | A lower PSA is generally correlated with better passive diffusion.[3] |

Note: These are guidelines, not absolute rules. The interplay between these factors is complex and requires experimental validation.

Q3: Should I use a PAMPA or Caco-2 assay for my initial permeability screen?

A3: The choice depends on the specific question you are asking. These methods are complementary and best used at different stages of drug discovery.[12]

-

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that models only passive, transcellular diffusion.[13] It is high-throughput and cost-effective, making it ideal for early-stage screening of large compound libraries to assess their fundamental ability to cross a lipid barrier.[14] However, it cannot predict the involvement of active transport (like efflux) or paracellular transport.[6]

-

Caco-2 Cell Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with tight junctions and express key transporter proteins, including efflux pumps like P-gp.[12][15] It is considered the gold standard for in vitro prediction of intestinal absorption because it models passive diffusion, active transport, and paracellular pathways.[16] It is lower-throughput and more complex than PAMPA.

Recommendation: Use PAMPA for initial, rapid screening of large numbers of compounds. Advance promising hits with good passive permeability to the Caco-2 assay to investigate the potential for active efflux and obtain a more physiologically relevant permeability value.

Part 2: Troubleshooting Guide for Permeability Experiments

This section provides solutions to specific problems encountered during the experimental evaluation of acrylonitrile-based compounds.

Problem 1: My compound has a high LogP (>3) but shows low apparent permeability (Papp < 1.0 x 10⁻⁶ cm/s) in the Caco-2 assay.

-

Likely Cause: Active efflux by transporter proteins.[7] Caco-2 cells express high levels of efflux pumps like P-glycoprotein (P-gp) that recognize and expel a wide range of substrates from the cell, significantly reducing the net flux from the apical (AP) to the basolateral (BL) side.[8][9][17]

-

Troubleshooting Workflow:

-

Perform a Bidirectional Caco-2 Assay: Measure the permeability in both the AP-to-BL and BL-to-AP directions.[15]

-

Calculate the Efflux Ratio (ER): The efflux ratio is calculated as Papp (BL-AP) / Papp (AP-BL). An ER ≥ 2 is a strong indicator that your compound is a substrate for active efflux.[15]

-

Confirm with an Efflux Pump Inhibitor: Repeat the bidirectional assay in the presence of a known P-gp inhibitor (e.g., verapamil or cyclosporin A). If the AP-to-BL permeability increases and the efflux ratio decreases significantly, you have confirmed that your compound is a P-gp substrate.

-

Consider an MDR1-MDCK Assay: For specific confirmation, the MDR1-MDCK cell line, which overexpresses the human MDR1 gene, can be used to definitively identify P-gp substrates.[12]

-

Problem 2: My permeability (Papp) values are highly variable across replicate wells.

-

Likely Cause: Inconsistent cell monolayer integrity or experimental error.[3] A compromised or inconsistent cell monolayer will lead to unreliable results.

-

Troubleshooting Workflow:

-

Verify Monolayer Integrity: Before and after the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Establish a strict acceptance criterion (e.g., TEER > 200 Ω·cm²) and discard any wells that do not meet this standard.[3][7]

-

Use a Low-Permeability Marker: Include a fluorescent marker with known low permeability, such as Lucifer Yellow, in your assay.[7] High passage of this marker into the receiver compartment indicates a compromised monolayer.

-

Standardize Cell Culture Conditions: Ensure consistent cell seeding density, passage number (use between 40-60), and culture duration (typically 21 days for Caco-2 cells) to promote uniform monolayer formation.[15]

-

Check for Cytotoxicity: Your compound may be toxic to the cells, disrupting the monolayer during the assay. Perform a cytotoxicity test (e.g., MTT assay) at the relevant concentration to rule this out.[15]

-

Problem 3: My compound recovery is low (<70%) at the end of the assay.

-

Likely Cause: The compound is "disappearing" during the experiment due to non-specific binding, intracellular accumulation, or degradation.

-

Troubleshooting Workflow:

-

Assess Non-Specific Binding: Lipophilic compounds can bind to plastic labware. Run a control experiment without cells to quantify the amount of compound lost to the plate surfaces. Using low-binding plates can mitigate this issue.

-

Investigate Lysosomal Trapping: Basic compounds (those with a pKa > 8.0) can become protonated and trapped in the acidic environment of lysosomes within the cells.[7] To test for this, run the assay in the presence of a lysosomotropic agent like ammonium chloride or bafilomycin A1.[7] An increase in compound recovery and Papp suggests lysosomal trapping is occurring.

-

Evaluate Compound Stability: The acrylonitrile moiety can be susceptible to degradation. Use LC-MS/MS to analyze the stability of your compound in the assay buffer over the full duration of the experiment at 37°C.[7]

-

Visualization: Troubleshooting Workflow for Low Permeability

Caption: Workflow for diagnosing the cause of low cell permeability.

Part 3: Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol assesses passive transcellular permeability.

Materials:

-

PAMPA plate (e.g., 96-well format with a PVDF membrane)

-

Acceptor Plate (96-well)

-

Donor Plate (96-well)

-

Phospholipid solution (e.g., 2% lecithin in dodecane)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

LC-MS/MS for quantification

Methodology:

-

Prepare the Artificial Membrane: Carefully coat the membrane of each well in the PAMPA plate with ~5 µL of the phospholipid solution.

-

Prepare the Acceptor Plate: Add 200 µL of PBS (pH 7.4) to each well of the acceptor plate.

-

Prepare the Donor Solution: Dilute the test compound from the stock solution into PBS to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is <1%.

-

Assemble the PAMPA Sandwich: Add 200 µL of the donor solution to each well of the coated PAMPA plate (this is now the donor plate).[3] Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.[7]

-

Incubation: Incubate the sandwich assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

-

Quantification: After incubation, carefully disassemble the plates. Determine the concentration of the compound in both the donor and acceptor wells using a validated LC-MS/MS method.[7]

-

Calculation: Calculate the apparent permeability coefficient (Pe) using the appropriate formula provided by the assay kit manufacturer.

Protocol 2: Bidirectional Caco-2 Permeability Assay

This protocol assesses both passive permeability and active transport.

Materials:

-

Caco-2 cells

-

24-well Transwell® plates (e.g., 0.4 µm pore size)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

-

Test compound dosing solutions

-

TEER meter

-

Lucifer Yellow solution

-

LC-MS/MS for quantification

Methodology:

-

Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for 21 days to allow for differentiation and monolayer formation.

-

Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer.[7] Only use inserts that meet your pre-defined integrity criteria (e.g., >200 Ω·cm²).

-

Prepare Dosing Solutions: Dissolve the test compound in transport buffer at the desired concentration.[7]

-

Transport Experiment (AP-to-BL):

-

Wash the monolayers with pre-warmed transport buffer.

-

Add the dosing solution to the apical (AP) side (donor compartment) and fresh transport buffer to the basolateral (BL) side (acceptor compartment).[3]

-

Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).[15]

-

At the end of the incubation, take samples from both the AP and BL compartments for LC-MS/MS analysis.

-

-

Transport Experiment (BL-to-AP):

-

Concurrently, on a separate set of inserts, perform the experiment in the reverse direction. Add the dosing solution to the BL side and fresh buffer to the AP side.[3]

-

Sample both compartments as described above.

-

-

Post-Assay Integrity Check: After sampling, add Lucifer Yellow to the AP side and measure its appearance in the BL side to confirm monolayer integrity was maintained throughout the experiment.

-

Quantification & Calculation: Determine compound concentrations via LC-MS/MS. Calculate Papp values for both directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the acceptor compartment, A is the surface area of the membrane, and C₀ is the initial donor concentration.[3] Calculate the Efflux Ratio.

Part 4: Compound Design & Formulation Strategies

If troubleshooting confirms that poor permeability is an intrinsic property of your acrylonitrile-based compound, the following strategies can be employed.

Q4: How can I structurally modify my acrylonitrile compound to improve permeability?